molecular formula C28H38F3N3O6S B13714013 AF430 amine

AF430 amine

Cat. No.: B13714013
M. Wt: 601.7 g/mol
InChI Key: IRHCASXKSKJKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AF430 amine is a derivative of the yellow fluorescent dye AF430. It is a stable dye over a broad pH range (from 4 to 10) with a fluorescence peak in the yellow-green region (at 542 nm). This compound is widely used in various scientific applications due to its high photostability and ability to form covalent bonds with biomolecules.

Preparation Methods

AF430 amine can be synthesized through a series of chemical reactions involving the coupling of AF430 dye with an amine group. The typical synthetic route involves the reaction of AF430 dye with an amine-containing molecule under specific conditions to form this compound . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature . Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

AF430 amine undergoes various chemical reactions, including condensation reactions with molecules containing carboxyl groups . These reactions result in the formation of covalent bonds, allowing this compound to be conjugated with biomolecules . Common reagents used in these reactions include carboxyl-containing molecules and coupling agents such as N-hydroxysuccinimide (NHS) esters . The major products formed from these reactions are this compound conjugates with biomolecules, which exhibit enhanced fluorescence properties .

Scientific Research Applications

AF430 amine is extensively used in scientific research due to its unique fluorescence properties. In chemistry, it is used as a fluorescent probe for labeling and detecting biomolecules . In biology, this compound is used in flow cytometry and fluorescence microscopy for multicolor staining and imaging . In medicine, it is used for diagnostic purposes, such as detecting specific proteins or cells . In industry, this compound is used in the development of fluorescent dyes and probes for various applications .

Mechanism of Action

The mechanism of action of AF430 amine involves its ability to form covalent bonds with biomolecules through condensation reactions between its amine group and carboxyl groups on the target molecules . This covalent bonding allows this compound to be stably attached to biomolecules, enabling their detection and imaging . The molecular targets of this compound include proteins, peptides, and other biomolecules containing carboxyl groups .

Comparison with Similar Compounds

AF430 amine is similar to other fluorescent dyes such as Alexa Fluor 430 and fluorescein . this compound has unique properties, including a larger Stokes shift and higher photostability . These properties make this compound particularly valuable for multicolor imaging applications, where reducing cross-talk and increasing photostability are essential . Similar compounds include Alexa Fluor 430, fluorescein, and other coumarin-based dyes .

Properties

Molecular Formula

C28H38F3N3O6S

Molecular Weight

601.7 g/mol

IUPAC Name

[9-[6-(6-azaniumylhexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate

InChI

InChI=1S/C28H38F3N3O6S/c1-27(2)17-19(18-41(37,38)39)20-14-21-22(28(29,30)31)15-26(36)40-24(21)16-23(20)34(27)13-9-5-6-10-25(35)33-12-8-4-3-7-11-32/h14-17H,3-13,18,32H2,1-2H3,(H,33,35)(H,37,38,39)

InChI Key

IRHCASXKSKJKKX-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C(N1CCCCCC(=O)NCCCCCC[NH3+])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.